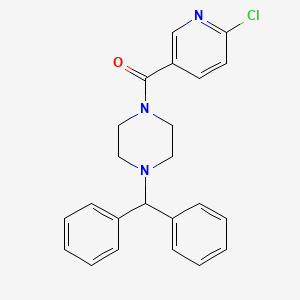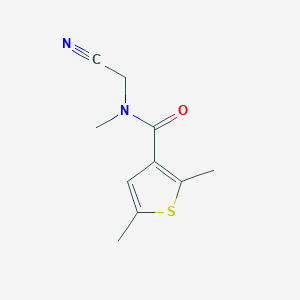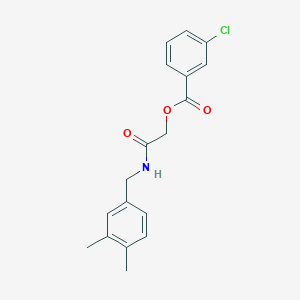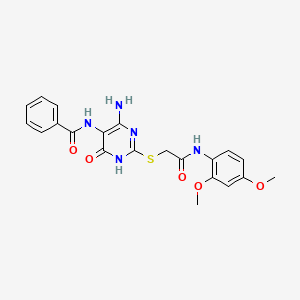
(4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone, also known as 4-BMC, is a synthetic cathinone that belongs to the β-keto amphetamine family. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. The compound was first synthesized in the early 21st century and has since been used for scientific research purposes.
Wirkmechanismus
The exact mechanism of action of (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This, in turn, produces the characteristic stimulant effects of the drug.
Biochemical and physiological effects:
(4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone produces a range of biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine, which leads to feelings of euphoria and increased energy. Prolonged use of the drug can lead to addiction, tolerance, and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone in lab experiments is that it produces consistent and predictable effects, which makes it a useful tool for studying the mechanisms of action of other drugs. However, one limitation is that its psychoactive effects may interfere with the interpretation of results, especially in behavioral studies.
Zukünftige Richtungen
There are several future directions for research on (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone. One area of interest is the development of new drugs that target the same mechanisms of action as (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone but with fewer side effects. Another area of research is the use of (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone as a tool to study the effects of psychoactive drugs on the brain in animal models. Additionally, there is a need for more research on the long-term effects of (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone use on the brain and behavior.
In conclusion, (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It has been used extensively in scientific research as a tool to study the effects of psychoactive drugs on the brain. The exact mechanism of action of (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. It produces a range of biochemical and physiological effects in the body, including increased heart rate, blood pressure, and body temperature. There are several future directions for research on (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone, including the development of new drugs that target the same mechanisms of action and the use of (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone as a tool to study the effects of psychoactive drugs on the brain.
Synthesemethoden
The synthesis of (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone involves the reaction between 4-benzhydrylpiperazine and 6-chloropyridine-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps, including reduction, cyclization, and condensation. The final product is obtained in the form of a white powder.
Wissenschaftliche Forschungsanwendungen
(4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone has been used extensively in scientific research as a tool to study the effects of psychoactive drugs on the brain. It acts as a potent stimulant that affects the central nervous system and produces feelings of euphoria, increased energy, and heightened alertness. Researchers have used (4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone to study the mechanisms of action of other drugs such as amphetamines and cathinones.
Eigenschaften
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O/c24-21-12-11-20(17-25-21)23(28)27-15-13-26(14-16-27)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,22H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVHBYAUKFUPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzhydrylpiperazin-1-yl)-(6-chloropyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2764334.png)


![2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2764341.png)
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid](/img/structure/B2764342.png)
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2764344.png)
![6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2764346.png)



![(Z)-2-(3-oxo-3-(4-(3-phenylallyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2764353.png)